molecular formula C14H13ClN4OS B2776871 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173589-86-0

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2776871
CAS No.: 1173589-86-0
M. Wt: 320.8
InChI Key: XYLMQEAWDCDWKM-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a sophisticated benzothiazole derivative designed for oncology research and investigative biochemistry. This compound integrates a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse bioactivities and ability to interact with critical biological targets through π-π stacking and hydrogen bonding . The molecular structure, which features a chloro-substitution at the 6-position of the benzothiazole ring, is strategically optimized based on established structure-activity relationship (SAR) principles, where such substitutions are known to significantly enhance anti-cancer potency and binding affinity . The (E)-configured imine (ylidene) linker connected to a 1-methyl-1H-pyrazole-5-carboxamide group creates a hybrid structure engineered for targeted therapeutic discovery. The primary research application of this compound is as a candidate agent in cancer research, specifically for investigating mechanisms against breast carcinoma and other malignancies. Its structural design is inspired by and shares key pharmacophoric features with established EGFR inhibitors like erlotinib and gefitinib, comprising a hydrophobic head (benzothiazole), a heteroaromatic core, and a flexible linker . Researchers can utilize this compound to study apoptosis induction and cell cycle arrest in cancer cell lines. It is intended for in vitro investigations to explore its potential to inhibit the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, such as PI3K/AKT/mTOR, which are crucial regulators of cell proliferation, survival, and metastasis in cancers like triple-negative breast cancer (TNBC) . The compound is supplied as a high-purity solid, soluble in DMSO, and suitable for cell-based assays and enzymatic studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-3-19-10-5-4-9(15)8-12(10)21-14(19)17-13(20)11-6-7-16-18(11)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLMQEAWDCDWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H17ClN2O3S
  • Molecular Weight: 376.86 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The specific compound exhibits several promising biological activities:

  • Antimicrobial Activity
    • Recent studies have shown that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth.
  • Anticancer Potential
    • Pyrazoles are known to exhibit cytotoxic effects against different cancer cell lines. Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Pyrazole derivatives often act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
  • Interaction with Receptors: Some studies suggest that the compound may interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their potential applications:

StudyFindings
Reported a broad spectrum of biological activities for pyrazole compounds, including antibacterial and anticancer effects.
Discussed the synthesis and initial microbiological screening of pyrazole derivatives, highlighting their potential as antimicrobial agents.
Evaluated the anticancer properties of various pyrazole derivatives, noting their ability to induce apoptosis in cancer cell lines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole, including the compound , exhibit potent anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance, studies have indicated that benzothiazole derivatives can interfere with the signaling pathways involved in tumor growth, making them promising candidates for cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies suggest that it possesses significant activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes required for microbial survival .

Antiviral Effects

Benzothiazole derivatives have shown potential as antiviral agents, particularly against viruses such as HIV and influenza. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .

Mechanistic Insights

The biological activities of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide can be attributed to its structural features, which allow for interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It may act on various receptors involved in cell signaling pathways, influencing processes like apoptosis and inflammation.

Synthesis and Biological Evaluation

A notable study synthesized several derivatives of benzothiazole and evaluated their biological activities. The synthesized compounds were tested against different cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into how modifications on the benzothiazole ring influence biological activity. For example, the introduction of different substituents on the aromatic ring has been correlated with enhanced potency against specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their differences:

Compound Name Core Structure Substituents Key Differences Reference
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide (Target) Benzothiazole + pyrazole 6-Cl, 3-ethyl (benzothiazole); 1-methyl (pyrazole) Reference compound for comparison N/A
N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide Benzothiazole + oxazole + pyridine 4-ethyl-2-methyloxazole, 3-hydroxypropoxy, extended butenyl-pyridine linker Increased hydrophilicity due to hydroxypropoxy; extended linker enhances target engagement
5-(5-Chloro-2-thienyl)-N′-[(E)-(2-methoxyphenyl)methylene]-1H-pyrazole-3-carbohydrazide Pyrazole + thiophene 5-Cl-thiophene, 2-methoxyphenyl hydrazone Thiophene replaces benzothiazole; hydrazone group instead of carboxamide
N-(3-benzyl-5-(3-chlorophenyl)thiazol-2(3H)-ylidene)aniline Thiazole + aniline 3-benzyl, 5-(3-chlorophenyl) Thiazole core instead of benzothiazole; aniline substituent reduces polarity

Key Observations

Substituent Effects: Chlorine Position: The 6-Cl substituent on benzothiazole (target compound) may enhance metabolic stability compared to 5-Cl-thiophene in , which could be more susceptible to oxidative degradation. Alkyl vs.

Biological Implications :

  • Compounds with extended linkers (e.g., ) may exhibit improved pharmacokinetic profiles due to increased solubility from polar groups like hydroxypropoxy.
  • The absence of a carboxamide group in correlates with reduced polarity, which could limit aqueous solubility but improve blood-brain barrier penetration.

Hypothetical Activity Trends

While direct biological data are unavailable, structural comparisons suggest:

  • The target compound’s benzothiazole-pyrazole hybrid may exhibit superior kinase inhibition compared to thiazole-aniline derivatives () due to enhanced π-π stacking and hydrogen bonding.
  • Compared to thiophene-based analogues (), the target compound’s benzothiazole core may confer higher thermal stability, as seen in related systems .

Q & A

Basic: What are the standard synthetic routes for (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide?

Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1: Preparation of the benzo[d]thiazole precursor by reacting 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-one with a chlorinating agent (e.g., POCl₃) to form the reactive imidate intermediate.
  • Step 2: Condensation with 1-methyl-1H-pyrazole-5-carboxamide under basic conditions (e.g., triethylamine in anhydrous DMF) to form the (E)-configured Schiff base.
    Key parameters include temperature control (60–80°C), solvent choice (DMF or toluene), and exclusion of moisture to prevent hydrolysis . Yield optimization often requires catalytic additives like DMAP (4-dimethylaminopyridine) .

Advanced: How can reaction mechanisms be validated for the synthesis of this compound?

Answer:
Mechanistic validation involves:

  • Kinetic Studies: Monitoring reaction progress via HPLC or TLC to identify intermediates.
  • Isotopic Labeling: Using deuterated solvents (e.g., DMF-d₇) to track proton transfer steps via ¹H NMR.
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) to map energy profiles of proposed pathways, such as the transition state of the imine formation .
    Contradictions in proposed mechanisms (e.g., radical vs. ionic pathways) can be resolved via ESR spectroscopy to detect radical intermediates .

Basic: What techniques are used to confirm the molecular structure and stereochemistry?

Answer:

  • X-ray Crystallography: Single-crystal analysis using SHELXL (via the SHELX suite) resolves the (E)-configuration and bond angles. Data collection requires high-resolution (<1.0 Å) synchrotron radiation for accurate refinement .
  • NMR Spectroscopy: ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ confirms proton environments (e.g., pyrazole NH at δ 10.2–11.5 ppm) and absence of rotamers .

Advanced: How can structural refinements address challenges in crystallographic data (e.g., twinning or disorder)?

Answer:
For twinned crystals:

  • SHELXL TWIN Commands: Apply BASF and TWIN matrices to refine overlapping domains.
  • High-Pressure Data Collection: Mitigate disorder by crystallizing under high-pressure conditions (e.g., 0.5 GPa).
    For electron density ambiguities (e.g., ethyl group disorder):
  • DFT-Optimized Constraints: Use computational geometry (Molegro or Mercury) to fix torsional angles during refinement .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48-hour exposure .
  • Solubility: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification .

Advanced: How can target engagement be validated if conflicting bioactivity data arise?

Answer:

  • Orthogonal Assays: Combine SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) to confirm target stabilization.
  • CRISPR Knockout Models: Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines.
  • Metabolomic Profiling: LC-MS/MS to identify downstream metabolites linked to the compound’s mechanism .

Basic: How is stability assessed under varying storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to:
    • Thermal Stress: 40–60°C for 4 weeks.
    • Hydrolytic Conditions: pH 1–13 buffers at 37°C.
    • Photolysis: ICH Q1B guidelines (UV/visible light).
      Stability is monitored via HPLC purity checks and LC-MS for degradation products (e.g., hydrolysis of the amide bond) .

Advanced: What computational tools predict degradation pathways?

Answer:

  • DFT-Based Simulations: Gaussian 09 to calculate bond dissociation energies (BDEs) and identify labile sites (e.g., thiazole C-S bonds).
  • Machine Learning Models: Train on datasets like DrugBank to predict hydrolytic susceptibility using molecular descriptors (e.g., logP, polar surface area) .

Basic: How are solubility and partition coefficients measured experimentally?

Answer:

  • LogP Determination: Shake-flask method with octanol/water partitioning followed by UV-Vis quantification.
  • Solubility: Equilibrium solubility measured via nephelometry in biorelevant media (FaSSIF/FeSSIF) .

Advanced: How can structural analogs resolve discrepancies in SAR (Structure-Activity Relationship) studies?

Answer:

  • Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., replacing chloro with methoxy on the benzothiazole ring).
  • Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using multi-parametric regression.
  • Co-crystallization: Resolve binding ambiguities by solving structures of analogs bound to target proteins (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.